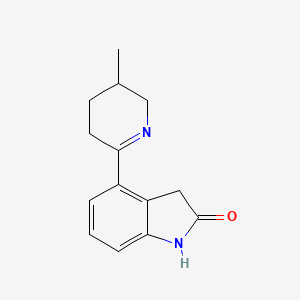
4-(5-Methyl-3,4,5,6-tetrahydropyridin-2-yl)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydro-4-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-2H-indol-2-one is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds characterized by a fused benzene and pyrrole ring. This particular compound features a pyridine ring attached to the indole core, making it a valuable target in various scientific research applications due to its unique structural and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dihydro-4-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-2H-indol-2-one typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Another method is the Biltz synthesis, which uses a similar cyclization process but with different starting materials and reaction conditions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups. This can be achieved using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic conditions.
Reduction: LiAlH₄, NaBH₄, in anhydrous ether.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Various oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including this compound, are studied for their biological activities, such as antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,3-Dihydro-4-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-2H-indol-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .
Comparación Con Compuestos Similares
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives
Various indole alkaloids
Uniqueness: 1,3-Dihydro-4-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-2H-indol-2-one stands out due to its specific structural features, such as the presence of the pyridine ring, which can influence its reactivity and biological activity compared to other indole derivatives.
This comprehensive overview provides a detailed understanding of 1,3-Dihydro-4-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-2H-indol-2-one, highlighting its synthesis, reactions, applications, and mechanisms
Propiedades
Fórmula molecular |
C14H16N2O |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
4-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C14H16N2O/c1-9-5-6-12(15-8-9)10-3-2-4-13-11(10)7-14(17)16-13/h2-4,9H,5-8H2,1H3,(H,16,17) |
Clave InChI |
RUGGOCWUKWAHIG-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(=NC1)C2=C3CC(=O)NC3=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


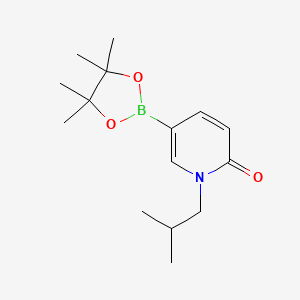
![4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine](/img/structure/B15365736.png)


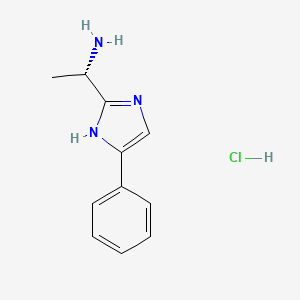
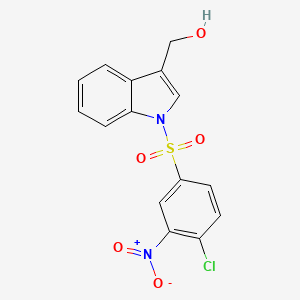
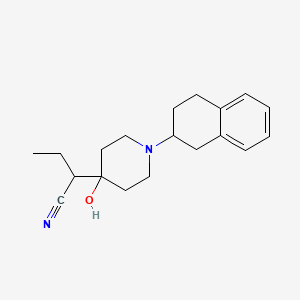
![4-[3-(2,6-Dimethylpyridin-4-yl)-[1,2,4]oxadiazol-5-yl]-2-isopropoxy-6-methylpyrimidine](/img/structure/B15365788.png)

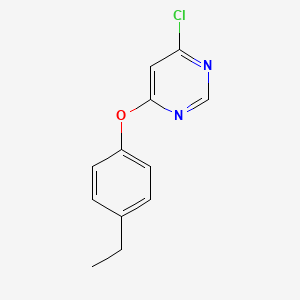

![N-[2-(1-piperidinyl)ethyl]-3-Pyridinemethanamine](/img/structure/B15365807.png)


